Cefuzonam (sodium)
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Overview
Description
Cefuzonam (sodium) is a second-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly effective against Gram-negative bacteria and some Gram-positive bacteria. The compound is used to treat various bacterial infections, including those resistant to other cephalosporins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cefuzonam involves several steps. One of the methods includes the reaction of a thiazole derivative with a cephalosporin core. The process typically involves the use of reagents like triethylamine and phosphorus pentachloride in solvents such as dichloromethane and acetone. The reaction conditions often require cooling in an ice bath and subsequent stirring at room temperature .
Industrial Production Methods: Industrial production of Cefuzonam (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing production costs .
Chemical Reactions Analysis
Types of Reactions: Cefuzonam undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the cephalosporin core.
Reduction: Used to modify specific parts of the molecule to enhance its activity.
Substitution: Commonly involves the replacement of functional groups to improve the compound’s stability and efficacy
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed: The major products formed from these reactions include various derivatives of Cefuzonam with enhanced antibacterial properties and stability .
Scientific Research Applications
Cefuzonam (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Extensively used in clinical trials to evaluate its efficacy against resistant bacterial strains.
Industry: Employed in the development of new antibiotics and as a standard for quality control in pharmaceutical manufacturing .
Mechanism of Action
Cefuzonam is compared with other second-generation cephalosporins such as Cefamandole, Cefotiam, and Cefonicid. While all these compounds share a similar mechanism of action, Cefuzonam is unique in its effectiveness against certain resistant strains of Staphylococcus aureus, which are less susceptible to other cephalosporins .
Comparison with Similar Compounds
- Cefamandole
- Cefotiam
- Cefonicid
- Ceforanide
Cefuzonam (sodium) stands out due to its broad-spectrum activity and effectiveness against resistant bacterial strains, making it a valuable antibiotic in the medical field.
Properties
Molecular Formula |
C16H14N7NaO5S4 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H15N7O5S4.Na/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8;/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27);/q;+1/p-1 |
InChI Key |
BCMSQWPLFBUUKW-UHFFFAOYSA-M |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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